This complex can act as a catalyst in the formation of hindered diarylmethanols and benzylic alcohols. The reaction involves the addition of aryl halides (like bromobenzene) to different aldehydes (organic compounds containing a carbonyl group) in the presence of zinc metal as a reducing agent. Nickel(II) bromide 2-methoxyethyl ether complex facilitates this process, leading to the desired products ().
Another application of this nickel complex is in the synthesis of benzene-fused cyclic compounds. This reaction utilizes reductive dicarbofunctionalization, a technique where both ends of an alkene (a molecule containing a carbon-carbon double bond) are functionalized with carboxylic acid groups (containing a carbonyl group). The complex enables this process using unactivated benzyl chlorides (less reactive than other benzyl halides) ().
Flammable;Irritant